molecular formula C19H18N2O5 B11153065 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11153065
M. Wt: 354.4 g/mol
InChI Key: MMUVHRLNPKUFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with methoxy, methyl, and pyridinylacetamide groups. The compound is of interest due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.

    Acylation: The acylation of the chromen-2-one core with a pyridin-2-yl acetic acid derivative can be carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with modified functional groups.

Scientific Research Applications

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide: Similar structure with a pyridin-3-yl group instead of pyridin-2-yl.

    2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-4-yl)acetamide: Similar structure with a pyridin-4-yl group instead of pyridin-2-yl.

Uniqueness

The uniqueness of 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the pyridin-2-yl group may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C19H18N2O5/c1-11-12-8-15(24-2)16(25-3)10-14(12)26-19(23)13(11)9-18(22)21-17-6-4-5-7-20-17/h4-8,10H,9H2,1-3H3,(H,20,21,22)

InChI Key

MMUVHRLNPKUFKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.